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Compound of Interest

Compound Name: Sulamserod

Cat. No.: B1662772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of

Suramin, a polysulfonated naphthylurea with a long history of use as an antiparasitic agent and

a subject of extensive research for its potential applications in oncology, virology, and

neurobiology. This document details its complex structure, summarizes its key properties in

tabular format, outlines standard experimental protocols for their determination, and visualizes

its interactions with key biological pathways.

Chemical Structure and Identification
Suramin is a large, symmetrical molecule characterized by a central urea functional group

linking two identical polysulfonated naphthylamine moieties. Its structure contains six aromatic

systems, four amide groups in addition to the urea, and six sulfonic acid groups. This highly

charged, polyanionic nature is central to its mechanism of action and pharmacokinetic profile.

The chemical identity of Suramin is detailed in the table below.
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Identifier Value

IUPAC Name

8,8'-{Carbonylbis[imino-3,1-

phenylenecarbonylimino(4-methyl-3,1-

phenylene)carbonylimino]}di(1,3,5-

naphthalenetrisulfonic acid)[1]

Molecular Formula C₅₁H₄₀N₆O₂₃S₆[1][2]

SMILES Notation

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N

C(=O)NC3=CC=CC(=C3)C(=O)NC4=C(C=C(C=

C4)C)C(=O)NC5=C6C(=C(C=C5)S(=O)

(=O)O)C(=CC(=C6)S(=O)(=O)O)S(=O)

(=O)O)C(=O)NC7=C8C(=C(C=C7)S(=O)

(=O)O)C(=CC(=C8)S(=O)(=O)O)S(=O)(=O)O

CAS Number
145-63-1 (for Suramin); 129-46-4 (for Suramin

Sodium Salt)[2][3]

Physicochemical Properties
Suramin is typically administered as its hexasodium salt to ensure water solubility. Its large size

and multiple charged groups dictate its physical and chemical behavior, such as its high

molecular weight, poor oral bioavailability, and extensive protein binding in serum.
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Property Value Notes

Molecular Weight 1297.3 g/mol (Suramin)
1429.17 g/mol (Suramin

Hexasodium Salt)

Solubility

Suramin: 8.72e-03 g/L

(Predicted) Suramin Sodium

Salt: Very soluble in water (>10

mg/ml); Slightly soluble in

ethanol; Insoluble in

chloroform and ether.

High water solubility of the

sodium salt is crucial for its

intravenous administration.

pKa (Strongest Acidic) -3.5 (Predicted)
The sulfonic acid groups are

highly acidic.

pKa (Strongest Basic) -7.4 (Predicted)
The amide and urea groups

are very weak bases.

Polar Surface Area 518.18 Å² (Predicted)
Contributes to its poor

membrane permeability.

Protein Binding ~99.7%

Binds extensively to serum

proteins, contributing to its

long half-life.

Experimental Protocols
The determination of Suramin's physicochemical properties and biological activity relies on

established experimental methodologies. Below are detailed protocols for key analyses.

Determination of Aqueous Solubility (Shake-Flask
Method)
The equilibrium solubility of Suramin sodium salt is determined using the widely accepted

shake-flask method, as recommended by the World Health Organization for Biopharmaceutics

Classification System (BCS) studies.

Preparation: An excess amount of Suramin sodium salt is added to a series of flasks

containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate
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physiological conditions.

Equilibration: The sealed flasks are agitated in a mechanical shaker at a constant

temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure

equilibrium is reached between the dissolved and undissolved solid.

Phase Separation: After agitation, the suspension is allowed to settle. The supernatant is

then carefully withdrawn and filtered through a chemically inert syringe filter (e.g., PTFE) that

does not bind the drug, to separate the saturated solution from the excess solid.

Quantification: The concentration of Suramin in the clear filtrate is determined using a

validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with

UV detection.

Analysis: The solubility is reported in mg/mL or mol/L at the specified pH and temperature.

The solid residue should be analyzed (e.g., by DSC or XRPD) to confirm that no polymorphic

or chemical changes occurred during the experiment.

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the ionization

constants (pKa) of ionizable drugs like Suramin.

Sample Preparation: A precise amount of Suramin is dissolved in a suitable solvent (e.g.,

water, or a water-cosolvent mixture if needed) to create a solution of known concentration

(e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15

M KCl.

Calibration: The pH electrode and meter are calibrated using at least three standard buffers

(e.g., pH 4, 7, and 10).

Titration: The sample solution is placed in a thermostatted vessel and titrated with a

standardized solution of 0.1 M HCl or 0.1 M NaOH. The pH of the solution is measured and

recorded after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume

of titrant added. The pKa values are determined from the inflection points of this sigmoid
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curve, where the pH is equal to the pKa for each ionizable group.

Enzyme Inhibition Assay (IC₅₀ Determination)
To determine the concentration of Suramin that inhibits the activity of a target enzyme by 50%

(IC₅₀), a dose-response inhibition assay is performed.

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal

activity. Prepare a stock solution of the enzyme, its specific substrate, and a range of serial

dilutions of Suramin.

Pre-incubation: In a multi-well plate, add the enzyme and the different concentrations of

Suramin to the wells. Allow the plate to pre-incubate for a defined period (e.g., 15-30

minutes) to permit the inhibitor to bind to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

Monitoring: Measure the rate of the reaction by monitoring the formation of product or

disappearance of substrate over time using a suitable detection method, such as a

spectrophotometer or plate reader.

Data Analysis: Calculate the initial velocity (rate) of the reaction for each Suramin

concentration. Plot the enzyme activity (or percent inhibition) against the logarithm of the

Suramin concentration. Fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value, which is the concentration at the inflection point of the curve.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways

and experimental workflows relevant to Suramin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Space

P2Y Receptor

G-Protein
(αβγ)

Activates

Growth Factor
Receptor (e.g., PDGFR)

Signaling
Cascade

Activates

Downstream
Effectors (e.g., PLC, AC)

Modulates

Initiates

Suramin

Antagonizes Blocks Binding

Prevents
Subunit

Association

Agonist
(ATP/UTP)

Binds

Growth Factor
(e.g., PDGF)

Binds

Click to download full resolution via product page

Caption: Suramin's multifaceted inhibition of cell surface signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1662772?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment Data Analysis

1. Prepare Enzyme,
Substrate & Buffer

3. Pre-incubate Enzyme
with Suramin dilutions

2. Create Serial Dilution
of Suramin

4. Initiate Reaction
with Substrate

5. Monitor Reaction Rate
(e.g., Spectrophotometry)

6. Plot % Inhibition vs.
log[Suramin]

7. Fit Sigmoidal Curve
& Determine IC₅₀

Click to download full resolution via product page

Caption: Experimental workflow for determining the IC₅₀ of Suramin.

Mechanism of Action and Biological Interactions
Suramin's biological effects are pleiotropic, stemming from its ability to interact with a wide

range of extracellular and intracellular targets. Its polyanionic structure allows it to bind to

positively charged domains on proteins, thereby interfering with their function.

Purinergic Signaling: Suramin is widely used in research as a broad-spectrum, non-selective

antagonist of P2 purinergic receptors, particularly the P2Y and P2X subtypes. It competitively

or non-competitively blocks the binding of endogenous ligands like ATP and UTP, thereby

inhibiting downstream signaling.
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G-Protein Coupling: Suramin can directly interact with heterotrimeric G-proteins. It is thought

to uncouple G-proteins from their receptors by preventing the association of the Gα and Gβγ

subunits, thereby blocking signal transduction immediately downstream of receptor

activation.

Growth Factor Inhibition: The drug inhibits the binding of numerous growth factors to their

cell surface receptors. This includes platelet-derived growth factor (PDGF), epidermal growth

factor (EGF), fibroblast growth factor (FGF), and transforming growth factor-beta (TGF-β).

This action underlies its investigated antineoplastic properties.

Enzyme Inhibition: Suramin inhibits a vast array of enzymes, including reverse transcriptase,

DNA and RNA polymerases, protein kinases, and sirtuins. For example, it acts as a potent

inhibitor of sirtuins like SirT1 and is a competitive inhibitor of DNA topoisomerase II.

This broad inhibitory profile explains both its therapeutic potential against various diseases and

its significant toxicity profile, which can include kidney damage and neurotoxicity. The

development of more selective Suramin analogs is an active area of research aimed at

harnessing its therapeutic benefits while minimizing adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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